![molecular formula C21H22N6O3 B5724850 8-ethyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B5724850.png)
8-ethyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-ethyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an indole core fused with a triazine ring, which is further substituted with an ethyl group and a trimethoxyphenylmethylideneamino group.
準備方法
The synthesis of 8-ethyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Formation of the Triazine Ring: The triazine ring can be formed by cyclization reactions involving appropriate precursors.
Substitution Reactions: The ethyl group and the trimethoxyphenylmethylideneamino group are introduced through substitution reactions using suitable reagents and conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and scalability.
化学反応の分析
8-ethyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions used.
科学的研究の応用
8-ethyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine has shown potential in various scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential anticancer properties, particularly as an iron chelator that can inhibit cancer cell proliferation.
Biological Research: It has been investigated for its ability to induce apoptosis in cancer cells through mitochondrial pathways.
Chemical Research: The compound’s unique structure makes it a valuable target for synthetic chemists interested in developing new derivatives with enhanced biological activities.
作用機序
The mechanism of action of 8-ethyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine involves its ability to bind to iron ions, particularly ferrous ions. This binding can lead to the depletion of intracellular iron levels, which is crucial for the proliferation of cancer cells . The compound can induce apoptosis in cancer cells through the mitochondrial pathway, involving the regulation of proteins such as Bcl-2, Bax, and cleaved caspase-3 .
類似化合物との比較
Similar compounds to 8-ethyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine include other triazinoindole derivatives and iron chelators. Some of these compounds include:
VLX600: An iron chelator with a similar mechanism of action but different structural features.
Other Triazinoindole Derivatives: Compounds with variations in the substituents on the indole and triazine rings, which may exhibit different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and its selective binding to ferrous ions, which distinguishes it from other similar compounds .
特性
IUPAC Name |
8-ethyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3/c1-5-12-6-7-15-14(8-12)19-20(23-15)24-21(27-25-19)26-22-11-13-9-17(29-3)18(30-4)10-16(13)28-2/h6-11H,5H2,1-4H3,(H2,23,24,26,27)/b22-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDOOEOXCSKDRU-SSDVNMTOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=CC(=C(C=C4OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C4=CC(=C(C=C4OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-fluorophenyl)-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5724783.png)
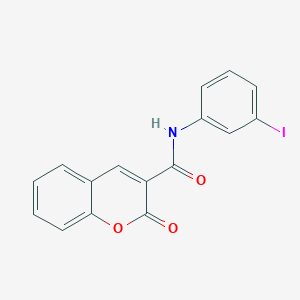
![2-(4-chlorophenyl)-4-[(5-chloropyridin-2-yl)iminomethyl]-5-methyl-1H-pyrazol-3-one](/img/structure/B5724775.png)
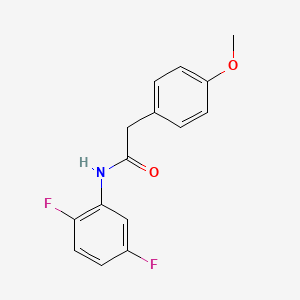
![1-[(2,4-dimethylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5724829.png)
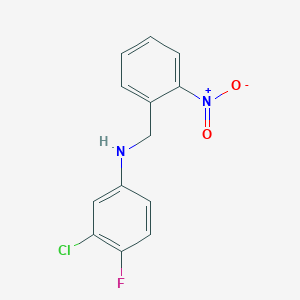
![7-(difluoromethyl)-5-phenyl-N-1-piperidinylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5724844.png)
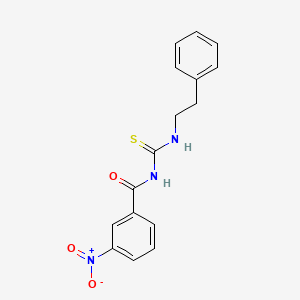
![Ethyl 1-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B5724791.png)
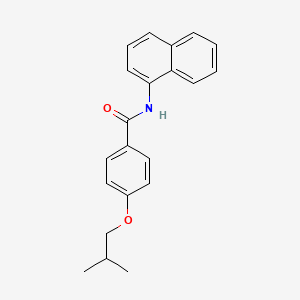
![8-methoxy-1,2,3-trimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5724803.png)
METHANONE](/img/structure/B5724805.png)
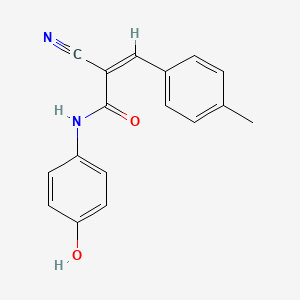
![1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-methylpiperazine](/img/structure/B5724827.png)
